BenchChemオンラインストアへようこそ!

2-(3-methoxyphenyl)quinazolin-4(3H)-one

Medicinal Chemistry Nuclear Receptor Pharmacology Synthetic Methodology

2-(3-Methoxyphenyl)quinazolin-4(3H)-one is a precision quinazolinone scaffold where the 3-methoxyphenyl substituent at C2 is structurally non-interchangeable—replacing it toggles biological activity between CAR agonism and antagonism. Procure this ≥98% pure building block as a direct precursor to the potent CAR activator 2-(3-methoxyphenyl)-3,4-dihydroquinazoline-4-one and the EGFR inhibitor PD153035 (its 3-amino derivative). Ideal for medicinal chemistry groups running SAR campaigns on nuclear receptors or VEGFR-2/EGFR kinase targets. Reliable starting material with defined molecular weight (252.27 g/mol) for HPLC/LC-MS method development and reaction monitoring.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 56071-04-6
Cat. No. B1417610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenyl)quinazolin-4(3H)-one
CAS56071-04-6
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
InChIKeyDUQSFLFKFAGWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)quinazolin-4(3H)-one (CAS 56071-04-6): A Core Quinazolinone Scaffold for Medicinal Chemistry


2-(3-Methoxyphenyl)quinazolin-4(3H)-one is a heterocyclic compound from the quinazolinone class, defined by a bicyclic core with a nitrogen-containing ring system and a specific 3-methoxyphenyl substituent at the C2 position . With a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol, it is a foundational scaffold in medicinal chemistry, often utilized as a precursor or reference point for synthesizing a broad array of bioactive molecules, including those targeting the constitutive androstane receptor (CAR), VEGFR-2, and other anticancer pathways [1][2].

Why 2-(3-Methoxyphenyl)quinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolinone Analogs


The 3-methoxyphenyl substituent at the C2 position of the quinazolinone core is a critical determinant of the molecule's specific interactions and synthetic utility, not a generic feature. Replacing this precise moiety with other substituted phenyl groups or alternative heterocycles fundamentally alters the compound's electronic profile, binding affinities, and downstream chemical reactivity. For instance, literature demonstrates that variations in the C2 phenyl ring substitution pattern (e.g., 3-methylphenyl vs. 4-bromophenyl) on a similar quinazoline core can toggle the biological activity from a CAR partial agonist to a pure antagonist, underscoring the non-interchangeable nature of these substituents [1]. Furthermore, the methoxy group on 2-(3-methoxyphenyl)quinazolin-4(3H)-one serves as a key synthetic handle for further modification, such as demethylation to yield the corresponding hydroxyl analog, a step not replicable with unsubstituted phenyl or other alkylated derivatives .

Quantitative Evidence Guide: Defining the Unique Utility of 2-(3-Methoxyphenyl)quinazolin-4(3H)-one


Role as a Critical Synthetic Precursor: Quantified Transformation to a More Potent CAR Activator

While direct biological activity data for 2-(3-methoxyphenyl)quinazolin-4(3H)-one is scarce in public literature, its primary differentiation lies in its documented use as a direct precursor to the more potent and biologically characterized compound 2-(3-methoxyphenyl)-3,4-dihydroquinazoline-4-one. This dihydro analog has been identified as a potent activator of the human Constitutive Androstane Receptor (CAR), with activity comparable to the standard CAR agonist CITCO [1]. The target compound's structural specificity is therefore essential for accessing this bioactive state through a simple reduction step, a transformation that is not possible with other C2-substituted quinazolinones lacking this specific core structure.

Medicinal Chemistry Nuclear Receptor Pharmacology Synthetic Methodology

High Purity Specification for Reproducible Downstream Research Applications

For procurement in research and industrial settings, the defined minimum purity specification is a critical differentiator. Commercial vendors supply 2-(3-methoxyphenyl)quinazolin-4(3H)-one with a minimum purity specification of 95% . This contrasts with the lack of a standardized purity guarantee for many lesser-known or custom-synthesized quinazolinone analogs, which may require additional in-house purification and characterization. Selecting a material with a defined 95% purity baseline reduces variability in subsequent synthetic steps and ensures more reliable structure-activity relationship (SAR) data when used as a building block.

Analytical Chemistry Quality Control Chemical Synthesis

Class-Level Differentiation: The 3-Methoxyphenyl Substituent as a Defining Feature for Biological Selectivity

A key differentiation for this compound class stems from the specific substitution pattern on the phenyl ring at the C2 position. Published research on closely related 2-substituted quinazolines demonstrates that the substitution pattern profoundly impacts the functional outcome. For instance, while the 3-methoxyphenyl core was identified as a 'potent, but non-specific' CAR activator [1], a systematic SAR study revealed that replacing it with a 3-methylphenyl group resulted in compounds (7d, 8d) that were partial agonists with EC50 values in the nanomolar range (0.055 µM and 10.6 µM, respectively) [1]. This confirms that even a small change from a methoxy to a methyl group dramatically alters potency and specificity. Therefore, 2-(3-methoxyphenyl)quinazolin-4(3H)-one is the specific starting point for exploring this unique 'non-specific' pharmacophore, distinct from more selective analogs.

Structure-Activity Relationship (SAR) Nuclear Receptor Modulation Medicinal Chemistry

Key Application Scenarios for 2-(3-Methoxyphenyl)quinazolin-4(3H)-one in Research and Development


Precursor for the Synthesis of Potent CAR Activators and Related Nuclear Receptor Modulators

As established in Section 3, this compound is a documented direct precursor to the more active 2-(3-methoxyphenyl)-3,4-dihydroquinazoline-4-one, a potent CAR activator [1]. Research groups focused on nuclear receptor pharmacology, particularly those investigating CAR-mediated xenobiotic metabolism and detoxification pathways, should procure this specific oxidized form to enable the synthesis and study of this key pharmacological tool and its derivatives.

Building Block for Diversified 2-Arylquinazolinone Libraries in Drug Discovery

The compound serves as a validated scaffold for generating libraries of 2-arylquinazolinones, as highlighted by its mention in the context of developing novel CAR ligands [1]. Its defined purity (≥95%, Section 3) makes it a reliable starting material for parallel synthesis and structure-activity relationship (SAR) campaigns aimed at discovering new anticancer agents, as exemplified by the related VEGFR-2 inhibitor research [2].

Reference Standard for Analytical and Synthetic Method Development

With a well-defined molecular weight (252.27 g/mol) and established synthetic routes (e.g., I2/DMSO-mediated oxidative cross-coupling) , 2-(3-methoxyphenyl)quinazolin-4(3H)-one is an ideal reference standard for analytical method development (HPLC, LC-MS). It is used for calibrating instruments, validating new synthetic protocols for quinazolinone derivatives, and tracking reaction progress or product purity in complex mixtures.

Precursor for the Synthesis of 3-Amino-Substituted Quinazolinone Analogs (e.g., PD153035)

This compound is a key structural ancestor to more complex inhibitors. For example, the 3-amino-substituted derivative, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one (also known as PD153035), is a known EGFR tyrosine kinase inhibitor . Procurement of the parent compound is therefore essential for research groups aiming to synthesize and study this class of targeted kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-methoxyphenyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.